molecular formula C16H26N4O3 B2698716 tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate CAS No. 1353974-21-6

tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No. B2698716
CAS RN: 1353974-21-6
M. Wt: 322.409
InChI Key: REZYNKKRBXTSSN-UHFFFAOYSA-N
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Description

Tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is a pyrrolidine derivative that has been synthesized using specific methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate involves the inhibition of certain proteins that play a role in cellular signaling pathways. Specifically, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. By inhibiting this pathway, tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate can induce cell death in cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate have been studied in various in vitro and in vivo models. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and inhibit tumor growth. Additionally, it has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate in lab experiments include its potential as a therapeutic agent for cancer and its low toxicity profile. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for research involving tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate. One potential direction is to further investigate its potential as a therapeutic agent for various types of cancer. Additionally, research could focus on identifying the specific proteins and pathways that are affected by this compound, which could lead to the development of more targeted and effective treatments. Finally, further studies could investigate the potential of this compound for use in combination with other therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 2-(bromomethyl) pyrrolidine-1-carboxylate with 6-ethoxy-4-aminopyrimidine in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.

Scientific Research Applications

Tert-butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate has been used in various scientific studies as a potential therapeutic agent. This compound has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for cancer treatment. Additionally, it has been used as a tool for studying the role of certain proteins in the body, such as the PI3K/Akt/mTOR pathway.

properties

IUPAC Name

tert-butyl 2-[[(6-ethoxypyrimidin-4-yl)amino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-5-22-14-9-13(18-11-19-14)17-10-12-7-6-8-20(12)15(21)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZYNKKRBXTSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NCC2CCCN2C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(((6-ethoxypyrimidin-4-yl)amino)methyl)pyrrolidine-1-carboxylate

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